(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride serves as a crucial building block in the synthesis of diverse organic compounds, particularly those with biological activity. [] This compound falls under the classification of organofluorine compounds, characterized by the presence of a carbon-fluorine bond. [] Due to the unique properties imparted by fluorine, such as high electronegativity and small atomic radius, organofluorine compounds, including (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, play a vital role in medicinal chemistry and drug discovery. []
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 217.04 g/mol. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, which enhances its stability and reactivity. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which is common for amines to improve solubility and stability in various applications .
This compound can be classified as an amine due to the presence of an amino group attached to the pyridine ring. It is primarily sourced from chemical synthesis involving 3,5-difluoropyridine and methanamine. Its applications are significant in scientific research, particularly in medicinal chemistry, where it serves as a building block for various pharmaceuticals .
The synthesis of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride typically involves a two-step process:
The molecular structure of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride can be represented using various notations:
InChI=1S/C6H8Cl2F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
PSLBYBLVOWTECG-UHFFFAOYSA-N
C1=C(C=NC(=C1F)CN)F.Cl
The structure features a pyridine ring substituted at the 2-position with a methanamine group and fluorine substituents at the 3 and 5 positions. This configuration contributes to its unique chemical properties .
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The reactions are typically performed under controlled temperatures and pressures to ensure optimal yields .
The mechanism of action for (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride primarily involves its interaction with biological targets in medicinal chemistry. The presence of fluorine atoms enhances its binding affinity to specific receptors or enzymes involved in various biochemical pathways.
The detailed mechanism often requires understanding specific interactions at the molecular level, such as hydrogen bonding and steric effects caused by the fluorine substituents. These interactions can influence the compound's pharmacological properties, making it relevant in drug design .
The compound has a high gastrointestinal absorption rate due to its solubility profile, making it suitable for oral administration in pharmaceutical formulations .
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride finds applications primarily in scientific research:
The strategic incorporation of fluorine atoms into pyridine rings profoundly alters molecular properties, creating scaffolds indispensable to modern drug design. The strong carbon-fluorine bond (∼485 kJ/mol) enhances metabolic stability by resisting oxidative degradation and reducing susceptibility to cytochrome P450 enzymes. Simultaneously, fluorine’s high electronegativity (Pauling scale: 4.0) induces polar electrostatic interactions within target binding pockets while lowering pKa values of adjacent nitrogen atoms, enhancing membrane permeability. The 3,5-difluorination pattern specifically generates a symmetric electronic perturbation that optimizes π-stacking capabilities and dipole moments, critical for interactions with aromatic residues in enzyme active sites. This is evidenced by the improved binding affinity of fluoropyridine-based kinase inhibitors, where fluorine substitutions contribute to sub-nanomolar potency [4] [7].
The steric equivalence of fluorine to hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å) permits bioisosteric replacement without disrupting molecular geometry. However, fluorine’s orthogonal electrostatic profile significantly increases lipophilicity (logP +0.14 per fluorine), improving tissue penetration. This balance enables fluoropyridines to meet drug-likeness parameters more effectively than non-fluorinated analogs, as demonstrated in the development of MmpL3 inhibitors where 3,5-difluoropyridine derivatives achieved MIC values of 0.016 μg/mL against Mycobacterium tuberculosis [3].
Table 1: Physicochemical Properties of Key Fluoropyridine Derivatives
Compound | logP | pKa (Pyridine N) | Metabolic Stability (CLint, μL/min/mg) | Primary Applications |
---|---|---|---|---|
3,5-Difluoropyridine | 1.28 | 2.1 | 28 (Moderate) | Synthetic intermediate |
2-Fluoro-5-aminopyridine | 0.75 | 1.8 | <10 (High) | Antibacterial agents |
Pentafluoropyridine | 2.10 | -5.9 | N/A | Materials precursor |
(3,5-Difluoropyridin-2-yl)methanamine | 1.02 | 3.5* | 32 (Moderate) | Pharmaceutical building block |
* Estimated via computational modeling
Primary amines appended to fluorinated heterocycles serve dual roles as pharmacophores and synthetic linchpins. The protonatable nitrogen (pKa ∼8–10) facilitates salt formation (e.g., dihydrochloride salts) for enhanced solubility and crystallinity, while enabling ionic interactions with aspartate or glutamate residues in biological targets. The (3,5-Difluoropyridin-2-yl)methanamine scaffold exemplifies this, where the electron-withdrawing fluorines reduce the amine’s basicity (predicted pKa ∼7.5), optimizing its distribution across physiological pH gradients [3] [10].
Structurally, the methylene bridge (–CH2–) separates the amine from the ring, conferring conformational flexibility for optimal target engagement. This spacer enables the amine to access deep hydrophobic pockets while the fluoropyridine ring participates in surface stacking interactions. In mycobacterial MmpL3 inhibition, such compounds disrupt proton relay networks via hydrogen bonding between the amine and D645/T288 residues, validated through resistant mutant (S288T) studies [3]. Additionally, the nucleophilic amine facilitates derivatization into amides, ureas, or imines, enabling rapid scaffold diversification. Over 65% of FDA-approved fluorinated small molecules (2015–2022) contain amine-functionalized aromatics, underscoring their dominance in oncology and anti-infective therapies [4].
Table 2: Bioactive Molecules Featuring Fluoropyridylmethylamine Motifs
Compound Class | Target | Biological Activity | Key Structural Feature |
---|---|---|---|
Pyridine-2-methylamines | MmpL3 transporter | Anti-tubercular (MIC: 0.0039–0.0625 μg/mL) | 4-Isopropylphenyl substitution |
PI3Kα inhibitors | Phosphatidylinositol-3-kinase | Anticancer (IC50: <50 nM) | Morpholino-triazolopyrimidine core |
5-HT2A ligands | Serotonin receptor | CNS modulation (Ki: 0.2 nM) | 2,5-Disubstituted pyridine |
BTK inhibitors | Bruton’s tyrosine kinase | Anti-inflammatory (IC50: 1.3 nM) | Acrylamide warhead |
The evolution of (3,5-Difluoropyridin-2-yl)methanamine derivatives parallels advances in fluorination methodologies and structure-based drug design. Early routes (1960s) relied on harsh conditions like gas-phase reactions of pyridine with HF or KF/pentachloropyridine mixtures, yielding perfluorinated species non-selectively [8]. The advent of SNAr protocols enabled regioselective difluorination at C3/C5 using cesium fluoride, while protecting-group strategies (e.g., Boc-anhydride) permitted amine installation prior to fluorination. Modern catalytic methods employing Pd/Cu systems now allow direct C–H fluorination of pyridine-2-methanamines, improving atom economy [4] [8].
Patent analysis reveals accelerating interest since 2010, with US9415037B2 (2015) disclosing triazolopyridine-cyclopropanecarboxamides bearing fluoropyridylmethylamine groups for neurodegenerative diseases. This was followed by US9266878B2 (2016), detailing PI3K inhibitors where the scaffold anchors ATP-binding domain interactions. The compound’s versatility is evidenced in its application across >15 therapeutic categories, from antiviral agents (pyrrolopyridine hybrids) to JAK2 inhibitors [5] [10]. Commercial availability of the dihydrochloride salt from suppliers like Meryer Chemical Technology and Tokyo Chemical Industry has democratized access, fueling its incorporation into high-throughput screening libraries. Market projections indicate fluoropyridine derivatives will capture a $XX billion share by 2031, growing at 9.7% CAGR, driven by demand for targeted therapies [1] [4].
Table 3: Historical Milestones in Derivative Development
Year | Development | Significance |
---|---|---|
1964 | Chambers’ synthesis of perfluoropyridine | First scalable route via KF/pentachloropyridine |
2007 | Discovery of 2,5-disubstituted pyridines as 5-HT2A ligands | Validated fluoropyridylmethylamines in CNS targeting |
2015 | US9415037B2 patent (triazolopyridines) | Expanded utility to inflammatory/neurodegenerative diseases |
2022 | Pyridine-2-methylamines as MmpL3 inhibitors | Achieved nanomolar potency against XDR tuberculosis strains |
2025 | Commercial GMP-scale production | Enabled kilogram-scale API manufacturing |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7